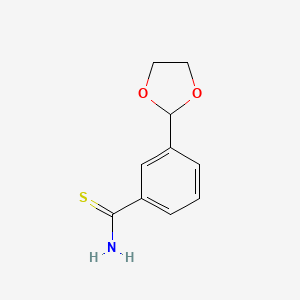![molecular formula C22H27NO3 B12629409 [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid CAS No. 920982-50-9](/img/structure/B12629409.png)
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is a derivative of carbazole, a nitrogen-containing aromatic heterocyclic compound. Carbazole derivatives are known for their photochemical stability, thermal stability, and good hole-transport ability. These properties make them suitable for various applications in optoelectronics, organic electronics, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid typically involves the functionalization of carbazole at the 2-position with an octyl group and an acetic acid moiety. The general synthetic route includes:
N-Alkylation: Carbazole is first alkylated with an octyl halide in the presence of a base to form 9-octylcarbazole.
Bromination: The 9-octylcarbazole is then brominated at the 2-position using a brominating agent such as N-bromosuccinimide (NBS).
Nucleophilic Substitution: The brominated product undergoes nucleophilic substitution with sodium acetate to introduce the acetic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydroquinones.
Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions to form esters, amides, or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like alcohols, amines, or thiols can be used under acidic or basic conditions.
Major Products
Oxidation: Quinones or other oxidized carbazole derivatives.
Reduction: Hydroquinones or other reduced forms.
Substitution: Esters, amides, or other substituted derivatives.
Wissenschaftliche Forschungsanwendungen
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)
Wirkmechanismus
The mechanism of action of [(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid involves its interaction with molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating charge transport in electronic devices. In biological systems, it may interact with cellular components, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2-(9H-carbazol-9-yl)ethyl)phosphonic acid: Similar in structure but contains a phosphonic acid group instead of an acetic acid moiety.
2-(9H-Carbazol-9-yl)ethyl acrylate: Contains an acrylate group, used in polymer synthesis.
9H-Carbazol-9-yl-acetic acid: Lacks the octyl group, making it less hydrophobic.
Uniqueness
[(9-Octyl-9H-carbazol-2-yl)oxy]acetic acid is unique due to its combination of an octyl group and an acetic acid moiety, which imparts specific solubility, stability, and electronic properties. This makes it particularly suitable for applications in organic electronics and materials science .
Eigenschaften
CAS-Nummer |
920982-50-9 |
|---|---|
Molekularformel |
C22H27NO3 |
Molekulargewicht |
353.5 g/mol |
IUPAC-Name |
2-(9-octylcarbazol-2-yl)oxyacetic acid |
InChI |
InChI=1S/C22H27NO3/c1-2-3-4-5-6-9-14-23-20-11-8-7-10-18(20)19-13-12-17(15-21(19)23)26-16-22(24)25/h7-8,10-13,15H,2-6,9,14,16H2,1H3,(H,24,25) |
InChI-Schlüssel |
LVYIDHZDGXAAGB-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=C1C=C(C=C3)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


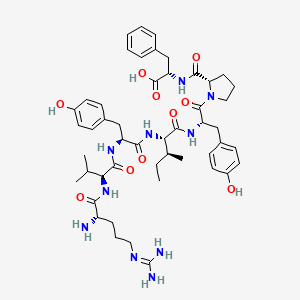
![3-[(3a'S,6a'R)-5-chloro-5'-(2-methoxyethyl)-2,4',6'-trioxo-1,2,3',3a',4',5',6',6a'-octahydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrol]-3'-yl]propanamide](/img/structure/B12629339.png)
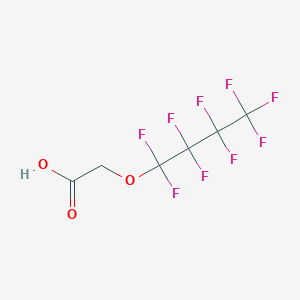
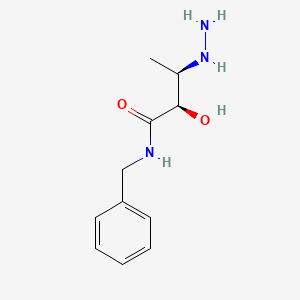
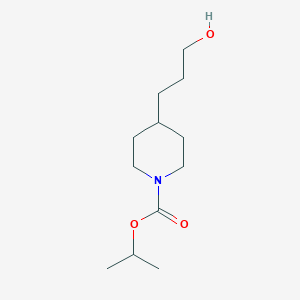
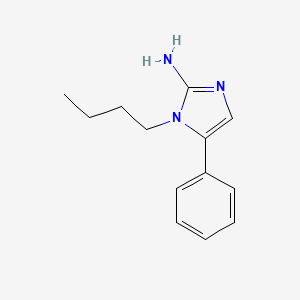
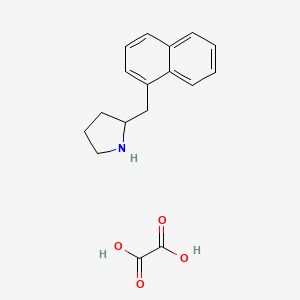
![2-[(Methylamino)(pentafluorophenyl)methyl]phenol](/img/structure/B12629377.png)
methanone](/img/structure/B12629385.png)
![2,2'-[(2,5-Diamino-1,4-phenylene)di(ethene-2,1-diyl)]di(benzene-1,4-diamine)](/img/structure/B12629394.png)
![N-Hydroxy-N~3~-[2-(pyridin-2-yl)ethyl]-beta-alaninamide](/img/structure/B12629397.png)
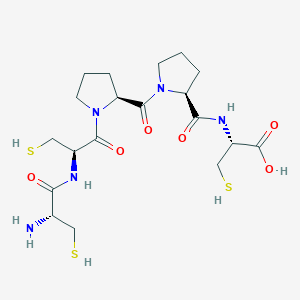
![Tert-butyl[(3-butylnon-1-EN-1-YL)oxy]dimethylsilane](/img/structure/B12629423.png)
